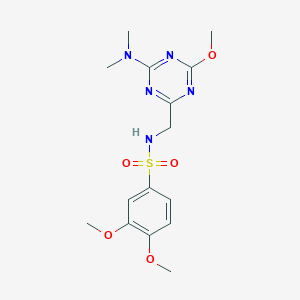![molecular formula C16H13N5O5S2 B2996811 N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide CAS No. 303035-38-3](/img/structure/B2996811.png)
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” is a chemical compound with the molecular formula C21 H24 N6 O3 S . It has a molecular weight of 440.52 . The compound is achiral and has a logP value of 3.0957, a logD value of 1.8388, and a logSw value of -3.499 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .
Molecular Structure Analysis
The molecular structure of “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” has been characterized using spectroscopic analysis methods such as IR, 1H-NMR, 13C-NMR, and HRMS . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
While specific chemical reactions involving “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” are not available, similar compounds have been synthesized by reacting pyrazole-3-carboxylic acids and pyrazole-3,4-dicarboxylic acid with several aromatic and heteroaromatic sulfonamides .Physical And Chemical Properties Analysis
“N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” has a molecular weight of 440.52 and a molecular formula of C21 H24 N6 O3 S . It has a logP value of 3.0957, a logD value of 1.8388, and a logSw value of -3.499 . It has 8 hydrogen bond acceptors and 3 hydrogen bond donors .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : Research on the synthesis of thiosemicarbazides, triazoles, Schiff bases, and thiophenecarboxamides highlights advanced methods for creating compounds with potential antihypertensive and anticancer activities, demonstrating the versatility of pyrimidine and thiophene derivatives in drug development (Abdel-Wahab et al., 2008); (Stolarczyk et al., 2018).
- Crystal Structure and Cytotoxic Activity : Studies on novel 5-methyl-4-thiopyrimidine derivatives explore their crystal structures and cytotoxic activities against cancer cell lines, showcasing the potential of pyrimidine derivatives in cancer therapy (Stolarczyk et al., 2018).
Biological Activities
- Antidepressant and Nootropic Agents : Compounds derived from pyrimidine and azetidinone skeletons have shown promise as central nervous system (CNS) active agents, with specific derivatives exhibiting significant antidepressant and nootropic activities, suggesting a pathway for the development of novel CNS medications (Thomas et al., 2016).
- PARP Inhibitors : The synthesis of thiophenecarboxamides and related compounds for the inhibition of poly(ADP-ribose)polymerase (PARP), a target for cancer therapy, exemplifies the potential of thiophene derivatives in enhancing the efficacy of cancer treatments (Shinkwin et al., 1999).
- Polymers for Advanced Technologies : Research on aromatic poly(sulfone sulfide amide imide)s introduces new types of soluble thermally stable polymers, indicating the role of pyrimidine and thiophene derivatives in the development of advanced materials with high thermal stability and solubility (Mehdipour-Ataei & Hatami, 2007).
Orientations Futures
The future directions for “N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide” and similar compounds could involve further studies on their pharmacological activities. Efforts are being made to study the pharmacological activities of newly synthesized compounds to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Propriétés
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O5S2/c1-10-8-9-17-16(18-10)20-28(25,26)12-4-2-11(3-5-12)19-15(22)13-6-7-14(27-13)21(23)24/h2-9H,1H3,(H,19,22)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMKKWZJRDHCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


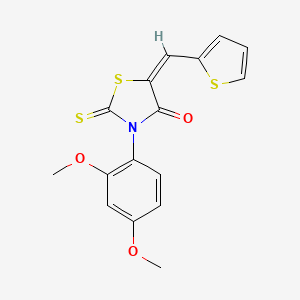
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-ethoxyacetamide](/img/structure/B2996730.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)
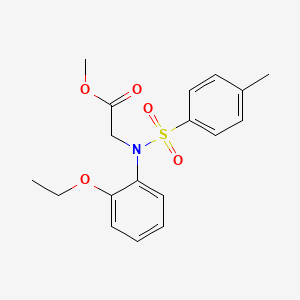
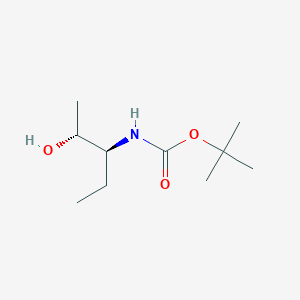
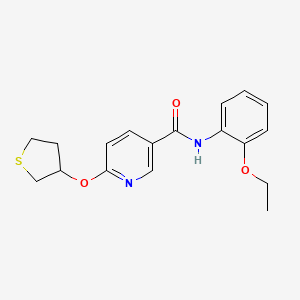
![5-[(4-chlorophenoxy)methyl]-N-(4-methoxyphenyl)furan-2-carboxamide](/img/structure/B2996738.png)
![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)
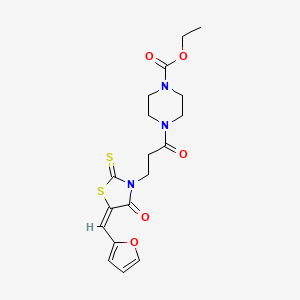
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2996744.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)
